lysophosphatidic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lysophosphatidic acid is a bioactive phospholipid that plays a crucial role in various physiological and pathological processes. It is characterized by a glycerol backbone with a phosphate group at the sn-3 position, a hydroxyl group, and a fatty acid chain in either the sn-1 or sn-2 positions . This compound is known for its ability to act as a signaling molecule, influencing cell proliferation, migration, and survival .
Preparation Methods
Lysophosphatidic acid can be synthesized through several methods, including enzymatic and chemical routes. One common enzymatic method involves the action of phospholipase A1 or phospholipase A2 on phosphatidic acid, resulting in the removal of one fatty acid chain . Another method involves the use of lysophospholipase D, which removes the choline group from lysophosphatidylcholine . Industrial production methods often involve the enzymatic transformation of natural glycerophospholipids using regiospecific enzymes .
Chemical Reactions Analysis
Lysophosphatidic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phospholipases and lipases . For example, the oxidation of this compound can lead to the formation of lysophosphatidylcholine . The reduction of this compound can result in the formation of diacylglycerol . Substitution reactions often involve the replacement of the fatty acid chain with different functional groups, leading to the formation of various lysophospholipid derivatives .
Scientific Research Applications
Lysophosphatidic acid has a wide range of scientific research applications. In chemistry, it is used to study membrane biochemistry and the interactions between phospholipids and proteins . In biology, this compound is known to play a role in cell signaling, influencing processes such as cell proliferation, migration, and apoptosis . In medicine, this compound has been implicated in various diseases, including cancer, atherosclerosis, and fibrosis . It is also being explored as a potential therapeutic target for drug development . In industry, this compound is used in the production of bioactive lipids and as a component in various biochemical assays .
Mechanism of Action
These receptors mediate various cellular responses, including cell proliferation, migration, and cytoskeletal reorganization . The activation of lysophosphatidic acid receptors leads to the activation of downstream signaling pathways, such as the Rho/Rho kinase pathway, which is involved in the formation of stress fibers and cell migration . This compound also influences the production of other signaling molecules, such as vascular endothelial growth factor, through the activation of peroxisome proliferator-activated receptor gamma .
Comparison with Similar Compounds
Lysophosphatidic acid is similar to other bioactive lipids, such as sphingosine-1-phosphate and cyclic phosphatidic acid . this compound is unique in its ability to activate a specific set of G-protein-coupled receptors, leading to distinct cellular responses . Sphingosine-1-phosphate, for example, also acts as a signaling molecule but interacts with a different set of receptors and influences different cellular processes . Cyclic phosphatidic acid shares structural similarities with this compound but has distinct biological functions and signaling pathways .
Similar Compounds
- Sphingosine-1-phosphate
- Cyclic phosphatidic acid
- Phosphatidic acid
- Gintonin
This compound’s unique properties and diverse applications make it a compound of significant interest in various fields of scientific research and industry.
Properties
IUPAC Name |
(2-hydroxy-3-phosphonooxypropyl) octadec-9-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGQSWVCFNIUNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41O7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861533 |
Source
|
Record name | 2-Hydroxy-3-(phosphonooxy)propyl octadec-9-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60861533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.